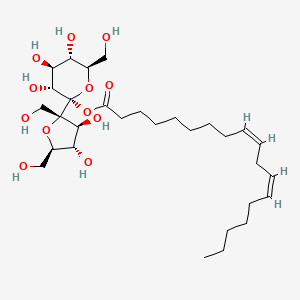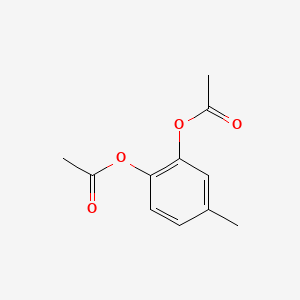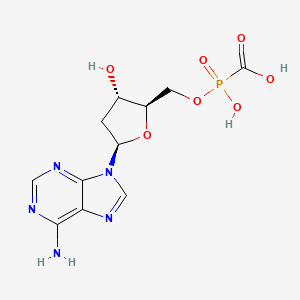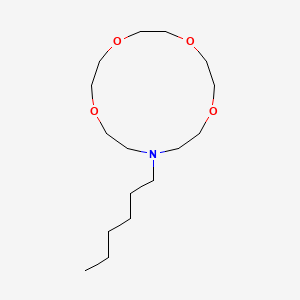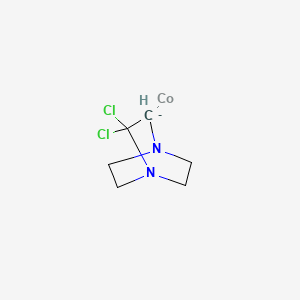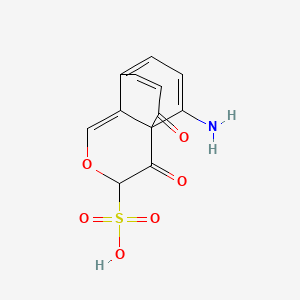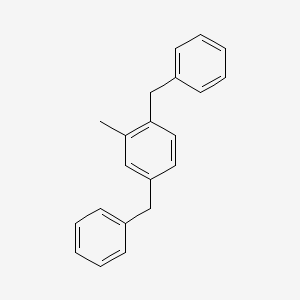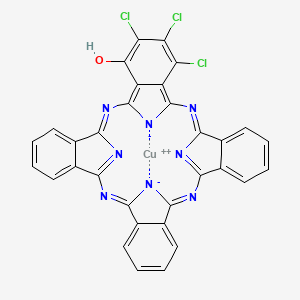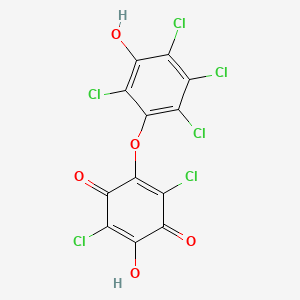
p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)-: is a complex organic compound belonging to the quinone family. Quinones are characterized by their conjugated cyclic dione structures, which play a crucial role in various biological and chemical processes. This particular compound is notable for its multiple chlorine and hydroxyl substitutions, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)- typically involves multi-step organic reactions. One common method includes the chlorination of hydroquinone derivatives followed by hydroxylation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity. Safety measures are crucial due to the handling of chlorinated intermediates and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or dichromate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichromate, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophilic reagents like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Formation of various substituted quinones with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of electron transfer processes and redox reactions.
Biology: In biological research, it serves as a model compound for studying the behavior of quinones in biological systems, including their role in electron transport chains and enzymatic reactions.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through redox reactions. The quinone moiety can undergo reversible reduction to hydroquinone, facilitating electron transfer processes. This redox cycling is crucial in various biochemical pathways, including those involving oxidative stress and cellular respiration. The molecular targets include enzymes and proteins involved in redox regulation and electron transport.
Comparison with Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in hydride transfer reactions.
Tetrachloro-1,4-benzoquinone: Used in oxidative cyclization reactions and as an electrode material for supercapacitors.
2,5-Dihydroxy-1,4-benzoquinone: Known for its biological activity and use in natural product synthesis.
Uniqueness: p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications in various fields. Its multiple chlorine and hydroxyl groups make it a versatile compound for studying complex chemical and biological processes.
Properties
CAS No. |
5206-51-9 |
|---|---|
Molecular Formula |
C12H2Cl6O5 |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H2Cl6O5/c13-1-2(14)7(19)5(17)11(3(1)15)23-12-6(18)9(21)8(20)4(16)10(12)22/h19-20H |
InChI Key |
UZDIPRCQZBOXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)OC2=C(C(=O)C(=C(C2=O)Cl)O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


